molecular formula C16H14FN5O3 B2858715 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1903634-95-6

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2858715
CAS RN: 1903634-95-6
M. Wt: 343.318
InChI Key: YDPNBIBXWPVFSI-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazines . These compounds are known for their potential as D-amino acid oxidase (DAAO) inhibitors . DAAO inhibitors have been explored as potential therapeutic agents for the treatment of schizophrenia .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound are not available in the search results, similar compounds have been synthesized using rearrangement reactions . For instance, a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) was prepared based on a novel Hofmann-type rearrangement .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the classes of compounds it is related to. It contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains a pyridine ring and a carboxamide group .

Scientific Research Applications

Chemical Synthesis and Modifications

Researchers have explored the synthesis and modification of compounds with similar structural motifs, aiming to develop novel entities with enhanced properties. For instance, the study by Okawa et al. (1997) demonstrated a one-pot synthesis of novel (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, showcasing the versatility of these compounds in chemical synthesis through unexpected reactions and novel mechanisms (Okawa et al., 1997). Such methodologies could potentially be applied to the synthesis and functionalization of "N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide," enabling the exploration of its biological activities and applications.

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of structurally related compounds have been a significant area of research. Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and found some of them to exhibit potent antitubercular and antibacterial activities, suggesting potential therapeutic applications (Bodige et al., 2020). This highlights the potential of "N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" to be investigated for similar biological activities.

Antiviral and Anticancer Potential

Investigations into the antiviral and anticancer potential of compounds with related structures indicate a promising area for further research. Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity, suggesting that modifications to the chemical structure can lead to significant biological activities (Hebishy et al., 2020). Similarly, research into the potential anticancer activity of carboxamide derivatives, as explored by Al-Otaibi et al. (2022), underscores the importance of structural modifications for enhancing bioactivity (Al-Otaibi et al., 2022).

Future Directions

The future directions for this compound could involve further studies on its potential as a DAAO inhibitor and its possible therapeutic applications . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further investigated .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3/c1-21-7-2-3-11(15(21)24)14(23)18-6-8-22-16(25)12-9-10(17)4-5-13(12)19-20-22/h2-5,7,9H,6,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNBIBXWPVFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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